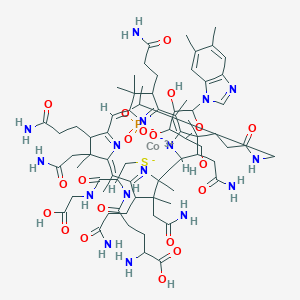

Glutathionylcobalamin

Description

Properties

CAS No. |

129128-04-7 |

|---|---|

Molecular Formula |

C72H104CoN16O20PS |

Molecular Weight |

1635.7 g/mol |

IUPAC Name |

2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropane-1-thiolate;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.C10H17N3O6S.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/q;;+3/p-3 |

InChI Key |

NZRCMFDUKLMQKD-UHFFFAOYSA-K |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C(CC(=O)NC(C[S-])C(=O)NCC(=O)O)C(C(=O)O)N.[Co+3] |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C(CC(=O)NC(C[S-])C(=O)NCC(=O)O)C(C(=O)O)N.[Co+3] |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C(CC(=O)NC(C[S-])C(=O)NCC(=O)O)C(C(=O)O)N.[Co+3] |

Synonyms |

glutathionylcobalamin Gs-Cbl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Unveiling the Molecular Architecture of Glutathionylcobalamin: A Guide to Structure Elucidation

This guide provides a comprehensive technical overview of the methodologies required for the definitive structure elucidation of this compound (GSCbl). As a biologically significant analog of Vitamin B12, GSCbl's characterization is pivotal for understanding its role in cellular metabolism and its potential as a therapeutic agent.[1][2][3] We will proceed through a logical workflow, from synthesis to ultimate structural confirmation, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique approach.

Introduction: The Significance of this compound

Cobalamins (Cbl), or Vitamin B12 derivatives, are complex organometallic compounds essential for human health. Their biological activity is modulated by the "upper" axial ligand attached to the central cobalt atom. This compound (GSCbl) is a naturally occurring form where this ligand is glutathione (GSH), a critical intracellular antioxidant.[2][4] GSCbl is believed to be a key intermediate in the metabolic processing of dietary cobalamins, serving as a precursor to the active coenzyme forms, adenosylcobalamin and methylcobalamin.[3][4][5][6] A precise understanding of its three-dimensional structure is therefore not merely an academic exercise; it is fundamental to deciphering its metabolic stability, reactivity, and interaction with trafficking proteins like CblC.[2][7][8]

Synthesis and Purification: Obtaining an Analyte of High Purity

The prerequisite for any structural analysis is a pure, homogenous sample. The synthesis of GSCbl is reliably achieved by the direct reaction of an aquated form of cobalamin with reduced glutathione. The subsequent purification must be rigorous to remove unreacted starting materials and potential side products.

Experimental Protocol: Synthesis and Purification of GSCbl

-

Reactant Preparation: Dissolve hydroxocobalamin hydrochloride (HOCbl·HCl) in deionized water to a high concentration (e.g., ~70 mM). Separately, prepare a concentrated solution of reduced L-glutathione (GSH).

-

Ligand Exchange Reaction: Add the GSH solution to the HOCbl solution to achieve an approximate 2:1 molar ratio of GSH to HOCbl.[9] This excess of the incoming ligand helps drive the equilibrium towards product formation. The reaction vessel should be protected from light and maintained at a reduced temperature (e.g., 4 °C) to enhance stability and promote crystallization.[9] The color change from the red of HOCbl to the deep purple of GSCbl provides an immediate visual confirmation of the reaction.[9]

-

Crystallization: Allow the reaction mixture to stand under these conditions for several days (72 hours to one week). Single, deep-purple crystals suitable for analysis will form directly from the synthesis mixture.[9][10]

-

Purification (for non-crystallographic analysis): If a solution-state sample is required, the crude reaction mixture can be purified by gel-permeation chromatography (e.g., Bio-Gel P2) to separate the GSCbl from excess GSH and salts.[5]

Workflow for GSCbl Preparation

Caption: Workflow for the synthesis and isolation of this compound.

Spectroscopic and Spectrometric Validation

A combination of spectroscopic techniques provides a powerful, self-validating system to confirm the identity and key structural features of the synthesized GSCbl prior to definitive crystallographic analysis.

UV-Visible Spectroscopy

This is the first line of analytical confirmation. The coordination environment of the cobalt ion dictates the electronic transitions observed in the UV-Vis spectrum. The displacement of the aqua/hydroxo ligand by the thiolate from glutathione results in a characteristic and significant spectral shift.

-

Key Observation: The reaction of HOCbl with GSH leads to the disappearance of the HOCbl spectrum and the appearance of a new spectrum with distinct maxima.[4] This confirms the successful formation of a new cobalamin species.

| Cobalamin Species | Characteristic Absorption Maxima (nm) |

| Aquacobalamin (H₂OCbl) | ~351, ~525 |

| This compound (GSCbl) | ~371, ~532-536 |

Table 1. Comparison of characteristic UV-Vis absorption maxima for aquacobalamin and this compound.[4][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous proof of the glutathione's covalent attachment and identifies the specific atom involved in the coordination. By comparing the ¹H and ¹³C NMR spectra of GSCbl with those of free glutathione, specific chemical shift perturbations can be pinpointed.

-

Causality: Covalent bonding to the paramagnetic cobalt center dramatically influences the local electronic environment of the coordinating atom and its neighbors.

-

Key Observation: The largest differences in both ¹H and ¹³C chemical shifts between free and coordinated glutathione occur at the α- and β-positions of the cysteine residue.[5] This provides conclusive evidence that coordination occurs through the cysteine sulfur atom.[4][5] A suite of 2D NMR experiments (COSY, HMQC, HMBC) can be used for the complete assignment of the proton and carbon spectra.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight, confirming the elemental composition of the synthesized complex.

-

Technique: Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which keeps the non-covalent complex intact.[12]

-

Trustworthiness: High-resolution mass spectrometry (HRMS) is employed to obtain an exact mass measurement. This allows for the calculation of a molecular formula that can be matched with the theoretical formula of GSCbl, providing a very high degree of confidence in the compound's identity.[13] Further fragmentation analysis using tandem MS (MS/MS) can be used to confirm the presence of both the cobalamin and glutathione fragments within the parent ion.[14][15]

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of spectroscopic and spectrometric data provides overwhelming evidence for the structure of GSCbl, only single-crystal X-ray diffraction can provide its precise three-dimensional architecture at atomic resolution.

-

The Challenge: Historically, obtaining the crystal structure of GSCbl was elusive due to significant disorder in the flexible glutathione moiety.[9][10]

-

The Breakthrough: The successful structure revealed several critical features that could not be determined by other means.[9][10][16]

Key Structural Revelations from X-ray Crystallography:

-

Unambiguous Co-S Bond: The structure definitively confirms that the glutathione ligand is bound to the cobalt center through the sulfur atom of its cysteine residue.[10][16][17]

-

Precise Bond Distances: The Co-S bond distance was measured to be 2.295(1) Å.[9][10][16]

-

Unprecedented Corrin Ring Distortion: The corrin macrocycle exhibits a fold angle of 24.7°, the largest ever reported for a cobalamin structure.[9][10][16][17] This significant distortion is directed towards the bulky glutathione ligand.

-

Ligand Conformation: The flexible glutathione ligand was modeled in two distinct conformations, highlighting its dynamic nature even within the crystal lattice.[9][16][17]

Logical Flow of GSCbl Structure Elucidation

Caption: The logical and self-validating workflow for GSCbl structure elucidation.

Conclusion

The structure elucidation of this compound is a model case for the power of a multi-technique, synergistic analytical approach. Each method provides a piece of the puzzle, and importantly, each result corroborates the others. UV-Vis spectroscopy confirms the reaction, NMR identifies the binding site, and mass spectrometry validates the composition. Finally, X-ray crystallography provides the ultimate, high-resolution picture, confirming the deductions from spectroscopic methods and revealing subtle but critical structural details, such as the unprecedented corrin ring pucker. This rigorous, self-validating workflow provides the authoritative structural foundation necessary for all further investigations into the metabolism, function, and therapeutic promise of this vital cobalamin.

References

- Hannibal, L., et al. (2010). The X-Ray Crystal Structure of this compound Revealed. Inorganic Chemistry, 49(21), 9921–9927. [Link]

- Hannibal, L., et al. (2010). The X-ray Crystal Structure of this compound Revealed. PMC, 2964344. [Link]

- Hannibal, L., et al. (2010). The X-ray crystal structure of this compound revealed. PubMed, 20873768. [Link]

- Hannibal, L., et al. (2010). The X-Ray Crystal Structure of this compound Revealed. ACS Figshare. [Link]

- Brown, K. L., et al. (1993). Heteronuclear nuclear magnetic resonance studies of cobalt corrinoids. 15. The structure of this compound. PubMed, 8360918. [Link]

- Suto, R. K., et al. (2002). Synthesis, Characterization, Solution Stability, and X-ray Crystal Structure of the Thiolatocobalamin γ-Glutamylcysteinylcobalamin. The Brasch Group. [Link]

- Tiedra, G., et al. (2011). Spectroscopic and computational studies of this compound: nature of Co-S bonding and comparison to Co-C bonding in coenzyme B12. PubMed, 21842858. [Link]

- Wolthers, B. G., et al. (2008). UV–Vis spectra recorded during the first (a) and the second (b) steps of titration of GSCbl by hypochlorite at pH 7.2, 25 °C.

- Impert, O., et al. (2007). Mechanistic studies on the reaction between this compound and selenocysteine.

- Wolthers, K. R., et al. (2009). A Human Vitamin B12 Trafficking Protein Uses Glutathione Transferase Activity for Processing Alkylcobalamins. PMC, 2781442. [Link]

- Petkun, S., & Kozlowski, P. M. (2012). Electronic Spectroscopy and Computational Studies of Glutathionylco(III)balamin.

- Prakash, J., & Kodanko, J. J. (2012). Synthesis, characterization, and glutathionylation of cobalamin model complexes [Co(N4PyCO2Me)Cl]Cl2 and [Co(Bn-CDPy3)Cl]Cl2. PubMed, 22316335. [Link]

- McCaddon, A., & Smith, A. D. (2006).

- Suto, R. K., et al. (2002). Synthesis, Characterization, Solution Stability, and X-ray Crystal Structure of the Thiolatocobalamin γ-Glutamylcysteinylcobalamin, a Dipeptide Analogue of this compound.

- Suto, R. K., et al. (2002). Synthesis, characterization, solution stability, and X-ray crystal structure of the thiolatocobalamin gamma-glutamylcysteinylcobalamin, a dipeptide analogue of this compound. PubMed, 12437326. [Link]

- Pezacka, E. H., & Green, R. (1990). This compound as an intermediate in the formation of cobalamin coenzymes.

- Gherasim, C., et al. (2013). Glutathione-dependent One-electron Transfer Reactions Catalyzed by a B12 Trafficking Protein. PMC, 3772820. [Link]

- Baillie, T. A., & Davis, M. R. (1993).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000125). HMDB. [Link]

- Al-Lami, M. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. University of Eastern Finland. [Link]

- Koutmos, M., et al. (2014). Processing of this compound by a bovine B12 trafficking chaperone bCblC involved in intracellular B12 metabolism. PubMed, 24269926. [Link]

- Pezacka, E., & Green, R. (1990). This compound as an intermediate in the formation of cobalamin coenzymes. PubMed, 2112444. [Link]

Sources

- 1. Spectroscopic and computational studies of this compound: nature of Co-S bonding and comparison to Co-C bonding in coenzyme B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Processing of this compound by a bovine B12 trafficking chaperone bCblC involved in intracellular B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as an intermediate in the formation of cobalamin coenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Internal Spin Trapping of Thiyl Radical during the Complexation and Reduction of Cobalamin with Glutathione and Dithiothrietol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heteronuclear nuclear magnetic resonance studies of cobalt corrinoids. 15. The structure of this compound: a 1H and 13C two-dimensional nuclear magnetic resonance study at 600 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, solution stability, and X-ray crystal structure of the thiolatocobalamin gamma-glutamylcysteinylcobalamin, a dipeptide analogue of this compound: insights into the enhanced Co-S bond stability of the natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione-dependent One-electron Transfer Reactions Catalyzed by a B12 Trafficking Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The X-ray Crystal Structure of this compound Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. A Human Vitamin B12 Trafficking Protein Uses Glutathione Transferase Activity for Processing Alkylcobalamins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization, and glutathionylation of cobalamin model complexes [Co(N4PyCO2Me)Cl]Cl2 and [Co(Bn-CDPy3)Cl]Cl2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass spectrometry in the analysis of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 16. The X-ray crystal structure of this compound revealed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Collection - The X-Ray Crystal Structure of this compound Revealed - Inorganic Chemistry - Figshare [acs.figshare.com]

Preamble: Illuminating a Crucial Metabolic Intermediate

An In-depth Technical Guide to the X-ray Crystallography of Glutathionylcobalamin

This compound (GSCbl) stands at a critical crossroads of cellular metabolism, linking the pathways of Vitamin B12 (cobalamin) and glutathione, the body's master antioxidant. For decades, GSCbl was recognized as a key intermediate in the conversion of dietary cobalamins into their active coenzyme forms, yet its precise three-dimensional structure remained elusive.[1][2][3][4][5] This lack of atomic-level detail created a significant knowledge gap, hindering a full understanding of its stability, reactivity, and interactions with metabolic enzymes. The successful elucidation of its crystal structure represents a landmark achievement, providing foundational knowledge for researchers in enzymology, metabolic disorders, and drug development. This guide, written from the perspective of a Senior Application Scientist, offers an in-depth technical narrative of the X-ray crystallographic workflow that brought this enigmatic molecule into focus, from initial synthesis to final structural interpretation.

Part 1: Foundational Concepts: The Scientific Imperative

The Cobalamin Family: More Than Just Vitamin B12

Cobalamins are complex organometallic cofactors essential for all mammals.[6] Their core structure consists of a cobalt ion coordinated by a corrin ring.[2] While adenosylcobalamin and methylcobalamin are the two active coenzyme forms in humans, the journey from dietary B12 (often cyanocobalamin or hydroxocobalamin) to these final forms involves a sophisticated intracellular trafficking and processing pathway.[6][7] Understanding this pathway is paramount, as defects can lead to severe metabolic diseases like methylmalonic aciduria and homocystinuria.[8]

Glutathione: The B12 Processing Partner

Glutathione (GSH), a tripeptide, is the most abundant intracellular thiol and plays a central role in cellular redox balance.[8] Its function extends beyond antioxidant defense; it is a critical nucleophile in the processing of cobalamins.[9][10][11] The cblC protein (also known as MMACHC), a key enzyme in the pathway, utilizes glutathione to dealkylate dietary alkylcobalamins and is also involved in the decyanation of cyanocobalamin.[6][7][12] This establishes an indispensable link between glutathione availability and functional Vitamin B12.[10][13]

This compound (GSCbl): The Pivotal Intermediate

The reaction between reduced glutathione and certain forms of cobalamin, such as aquacobalamin, leads to the formation of GSCbl, where the glutathione molecule is directly coordinated to the cobalt ion via its sulfur atom.[13][14] GSCbl is not merely a transient species; it is a proposed precursor for the biosynthesis of the active B12 coenzymes.[11][15] Its unique stability compared to other thiolatocobalamins, like cysteinylcobalamin, has long been a subject of interest.[16] Determining the precise bond lengths, the conformation of the bulky glutathione ligand, and its influence on the corrin ring's geometry was essential to explain its chemical properties and biological role.[1][16]

Part 2: The Crystallographic Workflow: From Synthesis to Structure

The primary challenge in the crystallography of GSCbl was not just in the diffraction experiment itself, but in obtaining high-quality, single crystals of this specific complex. The successful strategy involved an in situ synthesis and crystallization approach, a powerful technique for complexes that are difficult to purify in their final form.

Synthesis and Preparation of GSCbl Crystals

Causality Behind the Choices: The synthesis begins with hydroxocobalamin hydrochloride (HOCbl·HCl), a stable and readily available form of Vitamin B12. Reduced glutathione (GSH) is added in molar excess (a 1:1.9 ratio of HOCbl to GSH) to drive the reaction equilibrium towards the formation of the GSCbl complex.[1][2] The choice of water as the solvent is critical for biological relevance. Early experiments revealed that achieving diffraction-quality crystals was inconsistent. The breakthrough came with the inclusion of an electrolyte, cesium chloride (CsCl).[1][2] While the precise mechanism is not fully elucidated, salts like CsCl are known to influence the solubility and hydration sphere of macromolecules, which can significantly improve crystal packing and order.[1] Incubation at a low temperature (4°C) slows down the crystallization process, often leading to fewer, larger, and more well-ordered crystals by favoring thermodynamically stable growth over rapid, defect-prone precipitation.

Experimental Protocol: Synthesis and Crystallization of GSCbl

-

Stock Solution Preparation: Prepare a 72 mM solution of HOCbl·HCl by dissolving 35 mg (0.0253 mmol) in 0.35 mL of highly purified water. Prepare a 1.37 M solution of GSH.

-

Reaction Mixture: In a clean glass vial, add 0.035 mL of the 1.37 M GSH solution to the HOCbl·HCl solution. This creates the target 1:1.9 molar ratio.

-

Additive Inclusion: Add CsCl to the mixture. Successful experiments used concentrations ranging from 0.25 to 1.0 mg.

-

Incubation: Protect the vial from light (as cobalamins are light-sensitive) and place it in an ice bath or refrigerator at 4°C.

-

Crystal Growth: Monitor the vial over several days. Deep purple or red, rod-shaped single crystals, typically 0.5-1.0 mm in length, should appear within 72 hours to one week.[1][2]

Caption: Workflow for the in situ synthesis and crystallization of GSCbl.

Crystal Handling and Cryo-protection

Expertise & Experience: Crystals grown from aqueous solutions are extremely fragile and sensitive to dehydration. The solvent within the crystal lattice is an integral part of its structure; its loss would cause the lattice to collapse. Therefore, crystals must be handled swiftly and kept in a solution that mimics their growth environment (the "mother liquor"). For X-ray data collection, particularly with high-intensity synchrotron beams, the crystal must be flash-cooled to cryogenic temperatures (~100 K). This vitrifies the solvent, preventing the formation of crystalline ice which would destroy the crystal and produce spurious diffraction spots. The key is to transfer the crystal into a cryoprotectant—a solution that prevents ice formation—before freezing. Paratone oil is an excellent choice here as it is viscous, immiscible with the aqueous mother liquor, and effectively coats the crystal, preventing dehydration during mounting and displacing residual mother liquor that could form ice.[1][2]

Experimental Protocol: Crystal Mounting and Flash-Cooling

-

Preparation: Place a drop of paratone oil on a clean surface.

-

Crystal Transfer: Using a thin nylon loop (e.g., from Hampton Research), carefully scoop a single GSCbl crystal from the crystallization vial.

-

Cryoprotection: Immediately transfer the crystal into the paratone oil. Gently drag the crystal through the oil to remove any adhering mother liquor.

-

Mounting: Scoop the oil-coated crystal into the nylon loop. The surface tension of the oil will hold it in place.

-

Flash-Cooling: Immediately plunge the loop and crystal directly into a dewar of liquid nitrogen. This process must be done in a single, swift motion to ensure vitrification. The mounted, frozen crystal is now ready for the diffractometer.[1][2]

X-ray Diffraction Data Collection

Authoritative Grounding: The structural complexity and potential for disorder in GSCbl necessitated the use of a high-brilliance X-ray source. Synchrotron facilities provide X-ray beams that are orders of magnitude more intense than laboratory sources.[17] This allows for the collection of high-resolution data from smaller crystals in a fraction of the time, while minimizing radiation damage due to short exposure times.[1][2] The choice of X-ray wavelength (0.79987 Å, or 15,500 eV) was specifically selected to optimize the anomalous scattering signal from the cobalt atom, which can be a powerful tool in solving the phase problem during structure determination.[1][2]

Experimental Protocol: Synchrotron Data Collection

-

Mounting: The cryo-cooled crystal is mounted on a goniometer head in the path of the X-ray beam, maintained at 100 K by a stream of cold nitrogen gas.

-

Screening: A few initial diffraction images are taken to assess crystal quality, checking for sharp, well-defined spots and low mosaicity (a measure of crystal lattice order, typically <0.5°).[2]

-

Data Collection Strategy: A full dataset is collected by rotating the crystal in the X-ray beam. The published strategy involved collecting two datasets from the same crystal.[1]

-

Dataset 1: 90 images with an oscillation of 1.0° per image and a 5-second exposure time.

-

Dataset 2: Same as above, but with the X-ray beam attenuated by 75%. This helps in accurately measuring the very strong, low-resolution reflections that might otherwise overload the detector.

-

-

Data Recording: Diffraction patterns are recorded on a sensitive area detector, such as a MarMosaic 325 CCD.[1]

Caption: The experimental workflow for X-ray diffraction data collection.

Data Processing and Structure Determination

Self-Validating System: The raw diffraction images are a series of spots of varying intensity. The process of converting this data into a 3D electron density map is computationally intensive but follows a logical, self-validating path.

-

Data Processing: Software like XDS and XSCALE is used to index the diffraction spots (assign Miller indices h,k,l to each reflection), integrate their intensities, and scale the data from all images together.[1][2] A key quality metric generated here is R(int), which measures the agreement between symmetry-related reflections and indicates data consistency.[2]

-

Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only record intensities, the phase information for each reflection is lost. For GSCbl, the structure was likely solved using the anomalous signal from the cobalt atom.

-

Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined using software that adjusts atomic positions and thermal parameters (ADPs) to improve the fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final model is assessed by the crystallographic R-factor (R1) and R-free values, which represent the residual disagreement between the model and the data. A low R-factor, like the 0.0683 achieved for GSCbl, indicates a high-quality, reliable structure.[1][2]

Data Presentation: Crystallographic Data and Refinement Statistics

| Parameter | Value |

| Data Collection | |

| Space Group | P2₁2₁2₁[2] |

| Cell dimensions (a, b, c) [Å] | 16.25, 21.06, 25.72[2] |

| Wavelength [Å] | 0.79987[2] |

| Resolution [Å] | >0.8 (data collected to) |

| R(int) | 0.0481[2] |

| Unique reflections | 21,987[2] |

| Refinement | |

| R1 / wR2 (all data) | 0.0709 / 0.1824[2] |

| R1 (for Fₒ > 4σFₒ) | 0.0683[1][2] |

| No. of atoms | 1,375 (parameters)[2] |

| Average B-factor [Ų] | Not explicitly stated, but atoms refined anisotropically[1][2] |

Part 3: Structural Analysis and Implications

The Atomic Structure of GSCbl

The successful structure determination provided the first-ever atomic-resolution view of GSCbl, confirming several hypotheses from earlier solution-state studies and revealing new, unexpected features.[1][3][4][5]

-

The Co-S Bond: As expected, the structure confirmed that the glutathione ligand binds to the cobalt center through its cysteine sulfur atom. The Co-S bond distance was determined to be 2.295(1) Å, in excellent agreement with distances predicted by EXAFS studies.[1][2][3][4] This direct evidence is crucial for understanding the electronic properties and stability of the complex.

-

The Corrin Ring Fold: The corrin ring itself is not perfectly planar. The GSCbl structure revealed a dramatic "upward" fold angle of 24.7° towards the glutathione ligand.[1][2][3][4] This is the largest such distortion ever reported for a cobalamin structure and is likely a steric consequence of accommodating the bulky glutathione moiety. This fold can have significant implications for how GSCbl is recognized by enzymes.

-

Glutathione Moiety Conformations: A significant challenge in the refinement was the substantial disorder of the glutathione ligand. The final model required two distinct conformations for the glutathione molecule, each with partial occupancy.[1][2][3][4] This flexibility is not an artifact; it reflects the ligand's inherent mobility and the different hydrogen-bonding networks it can form with the cobalamin side chains, providing a dynamic picture of the molecule even in the solid state.[2]

-

Axial Co-N Bond: The bond to the lower axial ligand, the 5,6-dimethylbenzimidazole (DMB) base, was found to be 2.074(3) Å.[1][2] This is a relatively short distance, indicating a strong interaction, which contrasts with some other thiolatocobalamins where the Co-S bond has a strong trans influence that lengthens the opposing axial bond.

Caption: Key structural features and bond distances in this compound.

Implications for Drug Development and Research

The atomic structure of GSCbl is a critical asset for the scientific community.

-

Understanding Metabolism: The structure provides a template for computational modeling and molecular dynamics simulations to study how GSCbl interacts with trafficking proteins like cblC. The pronounced corrin fold and flexible glutathione tail are likely key recognition features.

-

Rational Drug Design: For diseases linked to faulty B12 or glutathione metabolism, the GSCbl structure can serve as a scaffold for designing novel therapeutic agents.[17] Understanding the stable Co-S linkage could inform the development of B12 derivatives with improved stability or targeted delivery profiles.

-

Enzyme Mechanism Elucidation: Researchers can now design more precise experiments to probe the mechanism of GSCbl processing. For example, specific residues in enzymes predicted to interact with the glutathione moiety can be mutated to validate functional hypotheses derived from the crystal structure.

Part 4: Conclusion and Future Directions

The X-ray crystal structure of this compound resolved a long-standing question in the field of Vitamin B12 biochemistry.[1][2] It provided a definitive, atomic-level picture that validated previous spectroscopic data and revealed novel conformational features, such as the unprecedented corrin ring distortion. The technical workflow detailed here—from rational synthesis and crystallization to high-resolution synchrotron data collection—serves as a blueprint for tackling other challenging biological complexes.

The path forward is clear. The next frontier is to capture this molecule in action. Co-crystallization of GSCbl with its processing enzyme, cblC, would provide invaluable "snapshots" of the deglutathionylation reaction, revealing the dynamic interactions that govern the conversion of this pivotal intermediate into the precursors for active B12 coenzymes. Such studies will continue to deepen our understanding of human metabolism and pave the way for new therapeutic strategies.

References

- Hannibal, L., Smith, C. A., & Jacobsen, D. W. (2010). The X-Ray Crystal Structure of this compound Revealed. Inorganic Chemistry. [Link]

- Hannibal, L., Smith, C. A., & Jacobsen, D. W. (2010).

- The X-Ray Crystal Structure of this compound Revealed. ACS Figshare. [Link]

- Hannibal, L., Smith, C. A., & Jacobsen, D. W. (2010). The X-ray crystal structure of this compound revealed. PubMed. [Link]

- On Importance of Glutathione in Cobalamin metabolism. Research Notes by Sergey. (2021). [Link]

- Watson, W. P., Munter, T., & Golding, B. T. (2004). A new role for glutathione: protection of vitamin B12 from depletion by xenobiotics. Chemical Research in Toxicology. [Link]

- Synthesis, Characterization, Solution Stability, and X-ray Crystal Structure of the Thiolatocobalamin γ-Glutamylcysteinylcobalamin. The Brasch Group. [Link]

- A Beginner's Guide to Protein Crystallography.

- Protein Crystallography - A Concise Guide. Johns Hopkins University Press. [Link]

- The Glutathione-B12 Connection.

- The X-ray crystal structure of this compound revealed. OmicsDI. (2021). [Link]

- Kumar, M., et al. (2011). Spectroscopic and computational studies of this compound: nature of Co-S bonding and comparison to Co-C bonding in coenzyme B12. PubMed. [Link]

- Pezacka, E. H., & Jacobsen, D. W. (1990). This compound as an intermediate in the formation of cobalamin coenzymes. PubMed. [Link]

- Vaisbich, M. H., et al. (2013). Glutathione metabolism in cobalamin deficiency type C (cblC). PubMed. [Link]

- The structure of the rat vitamin B12 transporter TC and its complex with glut

- Protein Crystallography: A Concise Guide. Anderson University Online Bookstore. [Link]

- Advances in the Understanding of Cobalamin Assimil

- Seven quick tips for beginners in protein crystallography. Frontiers Publishing Partnerships. [Link]

- What is Protein Crystallography?

- High Resolution Crystal Structure of the Methylcobalamin Analogs Ethylcobalamin and Butylcobalamin by X-ray Synchrotron Diffraction.

- This compound as an intermediate in the formation of cobalamin coenzymes.

- Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI. [Link]

- Glutathione-dependent One-electron Transfer Reactions Catalyzed by a B12 Trafficking Protein. PMC. [Link]

- Koutmos, M., et al. (2014). Processing of this compound by a bovine B12 trafficking chaperone bCblC involved in intracellular B12 metabolism. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The X-ray Crystal Structure of this compound Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - The X-Ray Crystal Structure of this compound Revealed - Inorganic Chemistry - Figshare [acs.figshare.com]

- 4. The X-ray crystal structure of this compound revealed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-EPMC2964671 - The X-ray crystal structure of this compound revealed. - OmicsDI [omicsdi.org]

- 6. Glutathione-dependent One-electron Transfer Reactions Catalyzed by a B12 Trafficking Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the Understanding of Cobalamin Assimilation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione metabolism in cobalamin deficiency type C (cblC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new role for glutathione: protection of vitamin B12 from depletion by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pathwaymap.com [pathwaymap.com]

- 11. This compound as an intermediate in the formation of cobalamin coenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Processing of this compound by a bovine B12 trafficking chaperone bCblC involved in intracellular B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sergey.science [sergey.science]

- 14. Spectroscopic and computational studies of this compound: nature of Co-S bonding and comparison to Co-C bonding in coenzyme B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. brasch-group.com [brasch-group.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Glutathionylcobalamin Biosynthesis and Processing Pathway in Mammals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12 (cobalamin) is a vital micronutrient whose metabolic activation is critical for fundamental cellular processes, including DNA synthesis and amino acid metabolism. The intracellular trafficking and conversion of dietary cobalamin into its active coenzyme forms, methylcobalamin and adenosylcobalamin, is a sophisticated multi-step process. A pivotal, yet often underappreciated, intermediate in this pathway is glutathionylcobalamin (GSCbl). This technical guide provides an in-depth exploration of the formation and subsequent enzymatic processing of GSCbl in mammals. We will detail the underlying biochemical principles, explain the causal logic behind key experimental methodologies, and provide validated protocols for the study of this pathway. This document serves as a comprehensive resource for professionals seeking to understand and manipulate cobalamin metabolism for research and therapeutic development.

Introduction: The Landscape of Mammalian Cobalamin Metabolism

Mammals are incapable of de novo cobalamin synthesis and must acquire it from dietary sources.[1] The journey from ingestion to utilization is complex, involving a series of binding proteins and cellular transporters that ensure the safe delivery of this reactive cofactor.[2][3] Once inside the cell, various forms of cobalamin, such as hydroxocobalamin (HOCbl) or cyanocobalamin (CNCbl), must be processed into a common intermediate before being converted into the active coenzymes. In the cytoplasm, methylcobalamin (MeCbl) serves as a cofactor for methionine synthase (MTR), which is essential for folate metabolism and the methylation cycle. In the mitochondria, adenosylcobalamin (AdoCbl) is required by methylmalonyl-CoA mutase (MMUT) for the metabolism of odd-chain fatty acids and certain amino acids.[4] Errors in this intricate trafficking and processing pathway lead to severe metabolic disorders, such as combined methylmalonic aciduria and homocystinuria.[5][6] Central to this intracellular processing is the ubiquitous antioxidant, glutathione (GSH), and the formation of a unique Co-S bonded intermediate, this compound (GSCbl).

The Spontaneous and Irreversible Formation of this compound

A foundational concept in the intracellular biochemistry of vitamin B12 is the rapid and spontaneous reaction between aquacobalamin (H₂OCbl⁺, the aquated form of HOCbl) and reduced glutathione (GSH).

Mechanism of Formation

Upon release into the cytoplasm, any protein-unbound aquacobalamin is immediately subject to the high intracellular concentration of glutathione (typically 1-15 mM).[7][8][9] The thiolate form of glutathione (GS⁻) acts as a potent nucleophile, displacing the water molecule coordinated to the cobalt atom of the cobalamin corrin ring.

This reaction is not believed to be enzyme-catalyzed; rather, it is a thermodynamically favorable and kinetically rapid chemical event. Studies have shown this reaction to be essentially irreversible under physiological conditions.[10][11] The equilibrium constant for the formation of GSCbl from aquacobalamin and the thiolate form of glutathione is estimated to be approximately 5 x 10⁹ M⁻¹, highlighting the extreme stability of the resulting Co-S bond.[11]

Kinetic Profile

The formation of GSCbl is remarkably fast. At physiological glutathione concentrations (~5 mM) and a temperature of 37°C, the half-life for the conversion of free aquacobalamin to GSCbl is a mere 2.8 seconds.[11] This kinetic profile ensures that free, reactive aquacobalamin does not persist in the cellular environment, where it could potentially engage in unwanted side reactions. Instead, it is rapidly "trapped" as the more stable GSCbl adduct, priming it for the next steps in the metabolic pathway.

Diagram 1: Formation of this compound (GSCbl)

Caption: Spontaneous formation of GSCbl from aquacobalamin and GSH in the cytosol.

The Central Processing Hub: MMACHC-Mediated Deglutathionylation

Once formed, GSCbl is not the final active cofactor. Instead, it serves as a primary substrate for a critical processing enzyme, the product of the MMACHC gene (also known as cblC).[5][12] MMACHC is a versatile cytosolic chaperone that acts as the central hub for processing various forms of incoming cobalamin.[13][14]

A Novel Glutathione Transferase Activity

MMACHC exhibits a unique catalytic function: it uses a second molecule of glutathione to process GSCbl. In a reaction analogous to nucleophilic displacement, the thiolate of a free GSH molecule attacks the sulfur atom of the GSCbl-bound glutathione.[15] This MMACHC-catalyzed "deglutathionylation" results in the cleavage of the Co-S bond, releasing cob(II)alamin and one molecule of glutathione disulfide (GSSG).[15]

The catalytic turnover number for the deglutathionylation of GSCbl by MMACHC is ≥1.62 min⁻¹, which is at least an order of magnitude higher than for the processing of other cobalamin forms.[15] This high efficiency underscores the role of GSCbl as a preferred substrate and a key intermediate, streamlining the production of cob(II)alamin.

Cob(II)alamin: The Branchpoint Intermediate

The product of the MMACHC reaction, cob(II)alamin, is a crucial branchpoint intermediate. It is from this reduced state that the cobalamin molecule is directed toward the final synthesis of the two active coenzymes. A portion of cob(II)alamin is further reduced to the highly nucleophilic cob(I)alamin, which is then shuttled to either the cytoplasm for methylation or the mitochondria for adenosylation.

Diagram 2: Overall GSCbl Biosynthesis and Processing Pathway

Caption: The central role of GSCbl formation and its processing by MMACHC.

Experimental Methodologies: A Practical Guide

The study of GSCbl requires robust and validated experimental protocols. The following sections provide detailed methodologies for the synthesis, purification, and analysis of GSCbl and its related enzymatic activities.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the GSCbl pathway. This data is essential for designing experiments and interpreting results.

| Parameter | Value | Species/Conditions | Reference |

| GSCbl Formation | |||

| Equilibrium Constant (K_eq) | ~5 x 10⁹ M⁻¹ | Aquacobalamin + Glutathione thiolate | [11] |

| Reaction Half-life (t½) | 2.8 seconds | ~5 mM GSH, 37°C, pH 7.4 | [11] |

| Second-order Rate Constant (k₁) | 18.5 M⁻¹s⁻¹ | pH 7.4 | [11] |

| MMACHC Activity | |||

| GSCbl Deglutathionylation (k_cat) | ≥1.62 min⁻¹ | Bovine CblC (MMACHC) | [15] |

| MeCbl Dealkylation (k_cat) | 11.7 ± 0.2 h⁻¹ | Human MMACHC, 20°C | [16] |

| AdoCbl Dealkylation (k_cat) | 0.174 ± 0.006 h⁻¹ | Human MMACHC, 20°C | [16] |

| Cobalamin Reductase Activity | |||

| Specific Activity (GSCbl) | 10.4 nmol/mg/min | Rabbit Spleen Extract | [17] |

| Specific Activity (Aquocobalamin) | 2.8 nmol/mg/min | Rabbit Spleen Extract | [17] |

| Cellular Concentrations | |||

| Total Glutathione [GSH] | 1 - 15 mM | Mammalian Cells | [7][8][9] |

Protocol 1: Chemical Synthesis and Purification of this compound (GSCbl)

Causality: This protocol is based on the direct, non-enzymatic reaction between hydroxocobalamin and an excess of reduced glutathione.[18] The use of a slight molar excess of GSH ensures the complete conversion of HOCbl to GSCbl. Purification via crystallization isolates the GSCbl from unreacted GSH and other impurities. All steps must be performed in subdued light to prevent photolytic degradation of the light-sensitive cobalamin molecule.[19]

Materials:

-

Hydroxocobalamin hydrochloride (HOCbl·HCl)

-

L-Glutathione, reduced (GSH)

-

Highly purified water (Milli-Q or equivalent)

-

Paratone oil

-

Liquid nitrogen

-

Small glass vials, magnetic stirrer, and microcentrifuge

Methodology:

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of HOCbl·HCl (e.g., 72 mM) in purified water.

-

Prepare a concentrated stock solution of GSH (e.g., 1.4 M) in purified water.

-

-

Synthesis Reaction:

-

In a small glass vial, add the HOCbl·HCl solution.

-

While stirring, add the GSH stock solution to achieve a final molar ratio of approximately 1:2 (HOCbl:GSH). A 1.9 molar excess of GSH is a validated starting point.[18]

-

Observe the color change from the reddish-pink of HOCbl to the characteristic purple of GSCbl. The UV-Vis spectrum should show maxima at approximately 337, 374, 434, and 536 nm.[18]

-

-

Crystallization:

-

Seal the vial and store the reaction mixture at 4°C in the dark.

-

Crystals suitable for analysis typically form within 72 hours to one week.[18]

-

-

Crystal Harvesting and Storage:

-

Carefully transfer the GSCbl crystals into a drop of paratone oil.

-

Gently move the crystals within the oil to wash away any residual reaction mixture.

-

Mount the cleaned crystals onto a cryo-loop and flash-cool by plunging into liquid nitrogen for storage or immediate X-ray diffraction analysis.

-

Protocol 2: HPLC Quantification of Cobalamins

Causality: This protocol utilizes reverse-phase high-performance liquid chromatography (HPLC) to separate different cobalamin species based on their polarity. A C8 or C18 column provides the necessary hydrophobic stationary phase, while a gradient of an organic solvent (like methanol) in an acidified aqueous mobile phase allows for the sequential elution of cobalamins.[1][19] Detection is achieved by monitoring the absorbance at wavelengths characteristic of the corrin ring.

Materials:

-

HPLC system with a UV-Vis detector

-

Reverse-phase column (e.g., Zorbax Eclipse XDB-C8, 3 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in HPLC-grade water

-

Mobile Phase B: 0.1% Formic acid in HPLC-grade methanol

-

Cobalamin standards (GSCbl, HOCbl, MeCbl, AdoCbl)

-

Amber autosampler vials

Methodology:

-

Sample Preparation:

-

For cellular extracts, perform a mild extraction (e.g., ethanol precipitation) to separate proteins. Centrifuge and collect the supernatant.

-

Ensure all samples and standards are handled in amber vials and subdued light.

-

-

Chromatographic Conditions:

-

Column: Zorbax Eclipse XDB-C8 (or equivalent)

-

Flow Rate: 0.4 - 0.8 mL/min

-

Detection Wavelength: Monitor at 354 nm or 525 nm for general cobalamins.

-

Injection Volume: 20 µL

-

Temperature: 30°C

-

-

Elution Gradient (Example):

-

0-5 min: 5% B

-

5-20 min: Linear gradient from 5% to 50% B

-

20-25 min: Hold at 50% B

-

25-26 min: Linear gradient from 50% to 5% B

-

26-35 min: Re-equilibrate at 5% B

-

-

Data Analysis:

-

Generate a standard curve for each cobalamin species by injecting known concentrations.

-

Identify and quantify cobalamins in the unknown samples by comparing retention times and integrating peak areas against the standard curves.

-

Diagram 3: Experimental Workflow for MMACHC Activity Assay

Caption: Workflow for assaying the deglutathionylation activity of MMACHC.

Conclusion and Future Perspectives

The formation of this compound is a critical, initiating step in the intracellular processing of dietary vitamin B12. This spontaneous, rapid, and irreversible reaction effectively channels incoming aquacobalamin into a stable intermediate, perfectly primed for the versatile processing enzyme, MMACHC. The high catalytic efficiency of MMACHC in processing GSCbl highlights the centrality of this glutathione-dependent pathway.

For drug development professionals, understanding this pathway offers new therapeutic avenues. Conditions associated with oxidative stress, where cellular GSH levels are depleted, may lead to a functional B12 deficiency even with adequate dietary intake, as the initial trapping and subsequent processing of cobalamin is impaired.[20] Therapeutic strategies aimed at modulating intracellular glutathione pools or developing stable GSCbl analogues could prove beneficial in treating metabolic and neurological disorders. Further research into the multiprotein complexes that traffic cobalamin, and how GSCbl interacts with these complexes, will undoubtedly reveal more intricate layers of regulation and provide novel targets for intervention.

References

- On Importance of Glutathione in Cobalamin metabolism - Research Notes by Sergey. (2021). Research Notes by Sergey. [Link]

- Watson, W. P., Munter, T., & Golding, B. T. (2004). A new role for glutathione: protection of vitamin B12 from depletion by xenobiotics. Chemical research in toxicology, 17(12), 1562–1567. [Link]

- Banerjee, R. (2006). B12 trafficking in mammals: a for coenzyme escort service. ACS chemical biology, 1(3), 149–159. [Link]

- Nielsen, M. J., Rasmussen, M. R., Andersen, C. B. F., Nexø, E., & Moestrup, S. K. (2012). Vitamin B12 transport from food to the body's cells--a sophisticated, multistep pathway. Nature reviews.

- Mancia, F., & KD, K. (2017). Vitamin B12 transport from food to the body's cells--a sophisticated, multistep pathway. Nature reviews.

- Pezacka, E. H., Green, R., & Jacobsen, D. W. (1990). This compound as an intermediate in the formation of cobalamin coenzymes.

- Xia, L., Cregan, A. G., Berben, L. A., & Brasch, N. E. (2004). Studies on the formation of this compound: any free intracellular aquacobalamin is likely to be rapidly and irreversibly converted to this compound. Inorganic chemistry, 43(21), 6848–6857. [Link]

- The Glutathione-B12 Connection. (n.d.).

- UniProtKB - Q9Y4U1 (MMACHC_HUMAN). (n.d.). UniProt. [Link]

- Paz, I. C., Koutmos, M., Suto, R. K., & Banerjee, R. (2009). The X-ray crystal structure of this compound revealed. Angewandte Chemie (International ed. in English), 48(45), 8533–8536. [Link]

- Koutmos, M., Gherasim, C., Smith, J. L., & Banerjee, R. (2009). A human vitamin B12 trafficking protein uses glutathione transferase activity for processing alkylcobalamins. The Journal of biological chemistry, 284(48), 33418–33424. [Link]

- Pezacka, E. H., Green, R., & Jacobsen, D. W. (1990). This compound as an intermediate in the formation of cobalamin coenzymes.

- Ribas, V., García-Ruiz, C., & Fernández-Checa, J. C. (2014). Cellular compartmentalization, glutathione transport and its relevance in some pathologies. Biochimica et biophysica acta, 1840(2), 828–836. [Link]

- Lerner-Ellis, J. P., Tirone, J. C., Pawelek, P. D., Doré, C., Atkinson, J. L., Watkins, D., ... & Rosenblatt, D. S. (2006). Identification of the gene responsible for methylmalonic aciduria and homocystinuria, cblC type.

- Morgan, B., Sobotta, M. C., & Dick, T. P. (2011). Measuring E(GSH) and H2O2 with roGFP2-based redox probes. Free radical biology & medicine, 51(11), 1943–1951. [Link]

- Jeong, J., & Kim, J. (2014). Processing of this compound by a bovine B12 trafficking chaperone bCblC involved in intracellular B12 metabolism. Journal of inorganic biochemistry, 131, 8–13. [Link]

- Mucha, P., Kus, F., Cysewski, D., Smoleński, R. T., & Tomczyk, M. (2023). Vitamin B12 Metabolism: A Network of Multi-Protein Mediated Processes. International journal of molecular sciences, 24(7), 6173. [Link]

- Gherasim, C., Lofgren, M., & Banerjee, R. (2013). The complex machinery of human cobalamin metabolism. The FEBS journal, 280(14), 3215–3224. [Link]

- Hannibal, L., Axhemi, A., Glushchenko, A. V., & Jacobsen, D. W. (2008). Accurate assessment and identification of naturally occurring cellular cobalamins. Clinical chemistry and laboratory medicine, 46(11), 1591–1599. [Link]

- Walker, D. T., Dassanayake, R. S., Garcia, K. A., Mukherjee, R., & Brasch, N. E. (2013). Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic Evidence for Formation of an Aquacobalamin Intermediate. European journal of inorganic chemistry, 2013(17), 3097–3104. [Link]

- Appling, D. R., & Cárdenas, M. L. (2009). Intracellular glutathione pools are heterogeneously concentrated.

- Wikipedia contributors. (2023). Cobalamin biosynthesis. Wikipedia. [Link]

- FDA. (n.d.). Determination of Vitamin B12 in Multivitamins using HPLC-ICP-MS. FDA.gov. [Link]

- Koutmos, M., Gherasim, C., Smith, J. L., & Banerjee, R. (2009). HPLC analysis for alkyl transfer reaction products. The HPLC traces...

- Froese, D. S., & Gravel, R. A. (2010). Genetic disorders of vitamin B12 metabolism: from cblA to cblG. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 182(11), 1205–1210. [Link]

- Baumgartner, M. R., Hörster, F., Dionisi-Vici, C., Haliloglu, G., Karall, D., Chapman, K. A., ... & Zschocke, J. (2014). Guidelines for diagnosis and management of the cobalamin-related remethylation disorders cblC, cblD, cblE, cblF, cblG, cblJ and MTHFR deficiency. Journal of inherited metabolic disease, 37(6), 929–945. [Link]

- Sloan, J. L., Carrillo, N., Adams, D., & Venditti, C. P. (2008). Disorders of Intracellular Cobalamin Metabolism. GeneReviews®. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. brasch-group.com [brasch-group.com]

- 3. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an aquacobalamin intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an aquacobalamin intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of novel glutathione analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cellular Compartmentalization, Glutathione Transport and Its Relevance in Some Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione cellular concentration - Unspecified - BNID 111464 [bionumbers.hms.harvard.edu]

- 9. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brasch-group.com [brasch-group.com]

- 11. Studies on the formation of this compound: any free intracellular aquacobalamin is likely to be rapidly and irreversibly converted to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. MMACHC | Abcam [abcam.com]

- 14. uniprot.org [uniprot.org]

- 15. Processing of this compound by a bovine B12 trafficking chaperone bCblC involved in intracellular B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Human Vitamin B12 Trafficking Protein Uses Glutathione Transferase Activity for Processing Alkylcobalamins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound as an intermediate in the formation of cobalamin coenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The X-ray Crystal Structure of this compound Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Glutathione in Cobalamin Metabolism

Introduction

Vitamin B12, or cobalamin, is an essential micronutrient with a complex metabolic pathway critical for cellular function. Its two active coenzyme forms, methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl), are indispensable for the activity of methionine synthase and methylmalonyl-CoA mutase, respectively.[1] The intracellular processing of dietary cobalamin into these active forms is a highly regulated and intricate process. A key, yet often underappreciated, player in this metabolic symphony is glutathione (GSH), the most abundant intracellular thiol antioxidant. This technical guide provides a comprehensive exploration of the multifaceted role of glutathione in cobalamin metabolism, intended for researchers, scientists, and drug development professionals. We will delve into the core biochemical mechanisms, the enzymatic players involved, the protective functions of glutathione, and the clinical implications of this vital interplay, particularly in the context of oxidative stress and inherited metabolic disorders.

The Foundational Roles of Cobalamin and Glutathione

To comprehend their synergistic relationship, it is crucial to first understand the individual significance of cobalamin and glutathione.

1.1 Cobalamin: An Essential Coenzyme

Cobalamin is a complex organometallic compound featuring a central cobalt atom within a corrin ring. Mammals cannot synthesize cobalamin de novo and must obtain it from dietary sources, primarily animal products.[1] Once absorbed, it is transported to cells and undergoes a series of trafficking and processing steps to be converted into its active forms.[1] MeCbl is a crucial cofactor for methionine synthase, which catalyzes the remethylation of homocysteine to methionine, a key step in the one-carbon metabolism pathway essential for DNA synthesis and methylation reactions.[2] AdoCbl functions as a cofactor for methylmalonyl-CoA mutase in the mitochondria, an enzyme involved in the metabolism of odd-chain fatty acids and certain amino acids.[1]

1.2 Glutathione: The Master Antioxidant and More

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. It exists in both a reduced (GSH) and an oxidized (GSSG) state, with the GSH/GSSG ratio being a critical indicator of cellular redox status. Beyond its well-established role in neutralizing reactive oxygen species (ROS), glutathione is involved in detoxification of xenobiotics, maintenance of the cellular thiol pool, and modulation of various cellular processes including cell proliferation and apoptosis.[3]

The Core Interplay: Glutathione's Direct Involvement in Cobalamin Processing

The journey of dietary cobalamin to its active coenzyme forms is not a passive process. It requires a series of enzymatic modifications where glutathione plays a direct and indispensable role. The central protein in this process is MMACHC (Methylmalonic Aciduria and Homocystinuria, type C), also known as cblC.[1][4]

2.1 The Pivotal Role of MMACHC: A Glutathione-Dependent Enzyme

MMACHC is a cytosolic protein that acts as a key processing enzyme for various forms of cobalamin that enter the cell.[1] Mutations in the MMACHC gene are the most common cause of inborn errors of cobalamin metabolism, leading to the cblC disorder, characterized by methylmalonic aciduria and homocystinuria.[1][4] This protein exhibits remarkable versatility, catalyzing both the decyanation of cyanocobalamin (the synthetic form of B12) and the dealkylation of alkylcobalamins (like MeCbl and AdoCbl).[1][5] Crucially, these activities are dependent on glutathione.

Dealkylation of Alkylcobalamins

Dietary or supplemental alkylcobalamins must have their upper axial ligand removed to generate a common cob(II)alamin intermediate, which can then be used for the synthesis of both MeCbl and AdoCbl.[1] MMACHC catalyzes this dealkylation through a glutathione S-transferase activity.[1][5] The thiolate group of GSH acts as a nucleophile, attacking the alkyl group of the cobalamin and displacing it to form cob(I)alamin and the corresponding S-alkylglutathione thioether.[1][5] This reaction is highly specific for glutathione; other biologically relevant thiols like cysteine and homocysteine cannot substitute it.[1][5] The resulting cob(I)alamin is highly reactive and is rapidly oxidized to cob(II)alamin.[1]

Decyanation of Cyanocobalamin

For cyanocobalamin, MMACHC utilizes a reductive decyanation mechanism. This process can be supported by both a flavin-dependent reductase system and, as more recent studies have shown, directly by glutathione.[4] Under anaerobic conditions, glutathione can act as a single-electron donor to facilitate the removal of the cyanide group, generating cob(II)alamin.[4]

The central role of glutathione in these MMACHC-catalyzed reactions is visually summarized in the following pathway diagram:

Glutathionylcobalamin (GSCbl): A Key Intermediate and Protective Form

The interaction between glutathione and cobalamin can also lead to the formation of this compound (GSCbl), a cobalamin derivative where glutathione is directly coordinated to the cobalt atom via its thiol group.[6][7] GSCbl is not just a byproduct of detoxification but is considered a significant intermediate in the metabolic pathway.[8][9]

3.1 Formation and Significance of GSCbl

GSCbl can be formed from the reaction of aquacobalamin (a common form of B12 in mammalian cells) with glutathione.[6] This reaction is essentially irreversible under biological conditions.[6] Studies have shown that GSCbl is a more efficient precursor for the synthesis of both MeCbl and AdoCbl compared to other cobalamin forms.[8] For instance, cobalamin reductase exhibits higher activity with GSCbl as a substrate than with aquacobalamin or cyanocobalamin.[8][9]

3.2 Protective Role of GSCbl

The formation of GSCbl also serves a protective function. By forming a complex with cobalamin, glutathione can shield it from reacting with xenobiotics and their reactive metabolites.[10][11] For example, glutathione inhibits the reduction of hydroxocobalamin to the highly reactive cob(I)alamin, which can be depleted by reacting with electrophilic compounds.[10][11] This protective mechanism is crucial for preventing a functional B12 deficiency induced by environmental toxins.

The Impact of Oxidative Stress on the Glutathione-Cobalamin Axis

Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify them, can significantly disrupt cobalamin metabolism. This is largely due to the depletion of the cellular glutathione pool.

4.1 Functional B12 Deficiency in the Face of Oxidative Stress

Under conditions of high oxidative stress, GSH is consumed in antioxidant defense reactions, leading to a decrease in the GSH/GSSG ratio.[12] This depletion of reduced glutathione can impair the glutathione-dependent processing of cobalamin by MMACHC.[13] As a result, even with normal or elevated serum B12 levels, a "functional" B12 deficiency can occur, where the vitamin cannot be converted to its active coenzyme forms.[13][14][15] This phenomenon has been observed in conditions associated with increased oxidative stress, such as diabetes, Alzheimer's disease, and advanced age.[13][14][15]

4.2 Vicious Cycle of Oxidative Stress and B12 Deficiency

A deficiency in vitamin B12 can, in turn, exacerbate oxidative stress. Impaired methionine synthase activity due to a lack of MeCbl leads to the accumulation of homocysteine, which is known to promote oxidative stress.[14] Furthermore, B12 deficiency has been shown to decrease the levels of reduced glutathione and antioxidant enzymes, creating a vicious cycle of oxidative damage.[16]

The interplay between oxidative stress, glutathione, and cobalamin metabolism is depicted in the following diagram:

Experimental Protocols for Studying the Glutathione-Cobalamin Interaction

Investigating the intricate relationship between glutathione and cobalamin metabolism requires robust and validated experimental methodologies. Below are key protocols that can be adapted for this purpose.

5.1 Spectrophotometric Assay for MMACHC Dealkylase Activity

This protocol is based on the spectral changes that occur upon the conversion of alkylcobalamins to cob(II)alamin.

-

Principle: The UV-visible absorption spectrum of cobalamin changes distinctly as the cobalt center's oxidation state and axial ligands are altered. The dealkylation of methylcobalamin (MeCbl) in the presence of MMACHC and GSH can be monitored by the decrease in absorbance at around 460 nm and the increase at 355 nm under aerobic conditions, corresponding to the formation of hydroxocobalamin.[1]

-

Reagents and Materials:

-

Purified recombinant MMACHC protein

-

Methylcobalamin (MeCbl)

-

Reduced glutathione (GSH)

-

HEPES buffer (100 mM, pH 8.0) containing 150 mM KCl and 10% glycerol

-

UV-Visible spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing MMACHC (e.g., 60 µM) and MeCbl (e.g., 40 µM) in the HEPES buffer in a quartz cuvette.

-

Record the baseline absorption spectrum (250-700 nm).

-

Initiate the reaction by adding a stock solution of GSH to a final concentration of 1 mM.

-

Immediately begin monitoring the spectral changes over time at a constant temperature (e.g., 20°C).

-

Record spectra at regular intervals or monitor the absorbance change at a specific wavelength (e.g., 355 nm) continuously.

-

Calculate the observed rate constant (k_obs) by fitting the absorbance change over time to a single exponential equation.[1]

-

-

Self-Validation:

-

Run control reactions lacking MMACHC or GSH to ensure the observed spectral changes are enzyme and cofactor-dependent.

-

Confirm the identity of the product by comparing its final spectrum to that of authentic hydroxocobalamin.

-

5.2 HPLC Analysis of Glutathione and Cobalamin Species

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying different forms of glutathione and cobalamin.

-

Principle: Reverse-phase HPLC can be used to separate GSCbl, GSH, GSSG, and various cobalamin forms based on their different polarities. Detection can be achieved using a UV-Vis detector (for cobalamins) or an electrochemical detector (for thiols).

-

Sample Preparation:

-

For in vitro reactions, the reaction can be stopped by adding a protein precipitating agent (e.g., ice-cold perchloric acid) and then neutralized.

-

For cellular extracts, cells are lysed, deproteinized, and the supernatant is used for analysis.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate with an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: Diode array detector to monitor multiple wavelengths characteristic of different cobalamin species (e.g., 353 nm for MeCbl).[17]

-

Quantification: Use of external standards of known concentrations for each analyte to generate a calibration curve.

-

-

Self-Validation:

-

Spike samples with known amounts of standards to assess recovery and matrix effects.

-

Use mass spectrometry (LC-MS) to confirm the identity of the peaks.

-

5.3 Cell Culture Model for Studying Functional B12 Deficiency

Fibroblasts from patients with cblC disorder and normal controls can be used to study the cellular metabolism of cobalamin.

-

Principle: The ability of cells to convert radiolabeled cyanocobalamin ([57Co]CNCbl) into active coenzymes ([57Co]AdoCbl and [57Co]MeCbl) can be assessed. The impact of glutathione depletion can be studied by treating cells with agents that inhibit GSH synthesis (e.g., buthionine sulfoximine, BSO).

-

Procedure:

-

Culture normal and cblC mutant fibroblasts in appropriate media.

-

To study the effect of GSH depletion, pre-incubate a set of normal fibroblasts with BSO for a period sufficient to reduce intracellular GSH levels.

-

Incubate the cells with [57Co]CNCbl for a defined period (e.g., 24-48 hours).

-

Harvest the cells, lyse them, and extract the cobalamins.

-

Separate the different cobalamin forms (CNCbl, MeCbl, AdoCbl) using thin-layer chromatography (TLC) or HPLC.

-

Quantify the amount of radioactivity in each spot/peak using a scintillation counter or phosphorimager.

-

-

Self-Validation:

-

Compare the results from BSO-treated normal cells to untreated normal cells and cblC mutant cells. The metabolic profile of BSO-treated cells is expected to mimic that of cblC cells, demonstrating the necessity of GSH for cobalamin processing.

-

Measure intracellular GSH levels to confirm the efficacy of BSO treatment.

-

Quantitative Data Summary

The following table summarizes key quantitative data from the literature regarding the interaction between glutathione and cobalamin-metabolizing enzymes.

| Parameter | Value | Enzyme/Protein | Substrate | Conditions | Reference |

| k_cat (dealkylation) | 11.7 ± 0.2 h⁻¹ | Human MMACHC | Methylcobalamin | 20°C, pH 8.0 | [1] |

| k_cat (dealkylation) | 0.174 ± 0.006 h⁻¹ | Human MMACHC | Adenosylcobalamin | 20°C, pH 8.0 | [1] |

| K_m (GSH) | 27.7 ± 3.9 µM | Human MMACHC | Methylcobalamin | 20°C, pH 8.0 | [1] |

| Cobalamin Reductase Activity | 10.4 nmol/mg/min | Rabbit Spleen Extract | GSCbl | - | [8] |

| Cobalamin Reductase Activity | 2.8 nmol/mg/min | Rabbit Spleen Extract | Aquacobalamin | - | [8] |

| Cobalamin Reductase Activity | 0.93 nmol/mg/min | Rabbit Spleen Extract | Cyanocobalamin | - | [8] |

Conclusion and Future Directions

The role of glutathione in cobalamin metabolism is far more profound than that of a simple antioxidant. It is a direct and essential participant in the enzymatic processing of various cobalamin forms, a key component in the formation of the important intermediate GSCbl, and a critical factor in protecting cobalamin from depletion. The intricate link between glutathione status and functional cobalamin activity underscores the importance of cellular redox balance for proper one-carbon metabolism.

For researchers and drug development professionals, this understanding opens up new avenues for therapeutic intervention. In conditions of functional B12 deficiency associated with high oxidative stress, strategies aimed at restoring the intracellular glutathione pool may be more effective than high-dose B12 supplementation alone.[13] Furthermore, the development of novel cobalamin derivatives, such as stable forms of GSCbl, could offer therapeutic advantages. Future research should focus on further elucidating the regulatory mechanisms governing the glutathione-cobalamin axis and exploring the therapeutic potential of targeting this interaction in a range of metabolic and neurodegenerative diseases.

References

- Hannibal, L., Kim, J., Brasch, N. E., & Banerjee, R. (2009). A Human Vitamin B12 Trafficking Protein Uses Glutathione Transferase Activity for Processing Alkylcobalamins. The Journal of Biological Chemistry, 284(52), 36428–36435. [Link]

- The Glutathione-B12 Connection.

- Watson, W. P., Munter, T., & Golding, B. T. (2004). A new role for glutathione: protection of vitamin B12 from depletion by xenobiotics. Chemical Research in Toxicology, 17(12), 1562–1567. [Link]

- On Importance of Glutathione in Cobalamin metabolism. Research Notes by Sergey. [Link]

- Koutmos, M., Gherasim, C., Smith, J. L., & Banerjee, R. (2014). Glutathione-dependent One-electron Transfer Reactions Catalyzed by a B12 Trafficking Protein. The Journal of Biological Chemistry, 289(23), 16304–16313. [Link]

- Kaji, K., Toraya, T., & Yamaji, H. (2014). Processing of this compound by a bovine B12 trafficking chaperone bCblC involved in intracellular B12 metabolism. FEBS Letters, 588(5), 799–804. [Link]

- Gerfen, G. J., & Hogenkamp, H. P. (2006). Internal Spin Trapping of Thiyl Radical during the Complexation and Reduction of Cobalamin with Glutathione and Dithiothreitol. Journal of the American Chemical Society, 128(32), 10452–10459. [Link]

- Watson, W. P., Munter, T., & Golding, B. T. (2004). A New Role for Glutathione: Protection of Vitamin B12 from Depletion by Xenobiotics. Chemical Research in Toxicology, 17(12), 1562-1567. [Link]

- Hannibal, L., Kim, J., Brasch, N. E., & Banerjee, R. (2009). A human vitamin B12 trafficking protein uses glutathione transferase activity for processing alkylcobalamins. The Journal of Biological Chemistry, 284(52), 36428-35. [Link]

- Pezacka, E. H., & Green, R. (1993). Identification and characterization of two enzymes involved in the intracellular metabolism of cobalamin. Cyanocobalamin beta-ligand transferase and microsomal cob(III)alamin reductase. The Journal of Biological Chemistry, 268(17), 12693–12698. [Link]

- Hondorp, E. R., & Matthews, R. G. (2004). Oxidative Stress Inactivates Cobalamin-Independent Methionine Synthase (MetE) in Escherichia coli. PLoS Biology, 2(11), e336. [Link]

- Vitamin B12 metabolism. Research Notes by Sergey. [Link]

- Hannibal, L., Kim, J., Brasch, N. E., & Banerjee, R. (2009). A Human Vitamin B12 Trafficking Protein Uses Glutathione Transferase Activity for Processing Alkylcobalamins*. Semantic Scholar. [Link]

- Pezacka, E. H., & Green, R. (1990). This compound as an intermediate in the formation of cobalamin coenzymes.

- Koutmos, M., & Banerjee, R. (2015). Redox-linked Coordination Chemistry Directs Vitamin B12 Trafficking. Journal of Biological Chemistry, 290(43), 25828–25836. [Link]

- Molska, M., & Regla, A. (2023).

- Solomon, L. R. (2015). Functional cobalamin (vitamin B12) deficiency: Role of advanced age and disorders associated with increased oxidative stress. European Journal of Clinical Nutrition, 69(6), 687–692. [Link]

- Solomon, L. R. (2015). Functional cobalamin (vitamin B12) deficiency: role of advanced age and disorders associated with increased oxidative stress. European Journal of Clinical Nutrition, 69(6), 687-92. [Link]

- Zhang, Y., et al. (2023).

- Pérez-Miguelsanz, J., et al. (2010). Genetic and Cellular Studies of Oxidative Stress in Methylmalonic Aciduria (MMA) Cobalamin Deficiency Type C (cblC) With Homocystinuria (MMACHC). Journal of Cellular and Molecular Medicine, 14(4), 926-936. [Link]

- The Power of Glutathione and Vitamin B12: The Ultimate Duo for Health and Wellness. IV Drips. [Link]

- Pezacka, E. H., & Green, R. (1990). This compound as an intermediate in the formation of cobalamin coenzymes.

- Moore, E. A., et al. (2021). B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease. Nutrients, 13(5), 1684. [Link]

- Kulkarni, A., et al. (2016). Mathematical Modeling of Glutathione Status in Type 2 Diabetics with Vitamin B12 Deficiency. Frontiers in Cellular and Developmental Biology, 4, 23. [Link]

- Bito, T., et al. (2016). Vitamin B12 deficiency results in severe oxidative stress, leading to memory retention impairment in Caenorhabditis elegans. Redox Biology, 11, 34-41. [Link]

- Wolthers, K. R., & Brasch, N. E. (2012). Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an aquacobalamin intermediate. Inorganica Chimica Acta, 380, 240-246. [Link]

- Banerjee, R., & Ragsdale, S. W. (2003). THE MANY FACES OF VITAMIN B12: CATALYSIS BY COBALAMIN-DEPENDENT ENZYMES. Annual Review of Biochemistry, 72, 209-247. [Link]

- Pastore, A., et al. (2014). Glutathione metabolism in cobalamin deficiency type C (cblC). Journal of Inherited Metabolic Disease, 37(3), 447-53. [Link]

- Jain, D. K., & Darwhekar, G. N. (2016). Analytical Methodologies for Determination of Methylcobalamin: An Overview. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(2), 1055. [Link]

- Jain, D. K., & Darwhekar, G. N. (2016). Analytical Methodologies for Determination of Methylcobalamin: An Overview. Austin Publishing Group. [Link]

Sources

- 1. A Human Vitamin B12 Trafficking Protein Uses Glutathione Transferase Activity for Processing Alkylcobalamins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faceandbodyspa.com [faceandbodyspa.com]

- 4. Glutathione-dependent One-electron Transfer Reactions Catalyzed by a B12 Trafficking Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A human vitamin B12 trafficking protein uses glutathione transferase activity for processing alkylcobalamins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sergey.science [sergey.science]

- 7. Processing of this compound by a bovine B12 trafficking chaperone bCblC involved in intracellular B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as an intermediate in the formation of cobalamin coenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A new role for glutathione: protection of vitamin B12 from depletion by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oxidative Stress Inactivates Cobalamin-Independent Methionine Synthase (MetE) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pathwaymap.com [pathwaymap.com]

- 14. researchgate.net [researchgate.net]

- 15. Functional cobalamin (vitamin B12) deficiency: role of advanced age and disorders associated with increased oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vitamin B12 deficiency results in severe oxidative stress, leading to memory retention impairment in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. austinpublishinggroup.com [austinpublishinggroup.com]

Glutathionylcobalamin: A Pivotal Precursor in the Intracellular Activation of Vitamin B12

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vitamin B12, or cobalamin (Cbl), is an essential micronutrient that, upon intracellular processing, serves as a crucial cofactor for two key mammalian enzymes: methionine synthase (MS) and methylmalonyl-CoA mutase (MCM). The conversion of dietary and supplemental forms of cobalamin into their active coenzymatic states, methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl), is a complex and highly regulated process. Central to this intracellular trafficking and activation pathway is the formation of glutathionylcobalamin (GSCbl), a unique cobalamin derivative featuring a cobalt-sulfur bond. This guide provides a comprehensive technical overview of GSCbl, detailing its formation, its critical role as a precursor to B12 coenzymes, the enzymatic machinery governing its metabolism, and its emerging therapeutic potential. We will delve into the causality behind experimental methodologies, providing a robust framework for researchers in the field.